molecular formula C16H27ClN2O3 B7928471 [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7928471
M. Wt: 330.8 g/mol
InChI Key: XHGHBHVVCBCTJG-UHFFFAOYSA-N
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Description

[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a structurally complex compound featuring a cyclohexyl ring substituted with a 2-chloroacetylamino group, a cyclopropyl moiety, and a tert-butyl carbamate ester. This compound has been utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules . Its sterically hindered structure, combining cyclohexane and cyclopropane rings, provides unique reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(11-8-9-11)13-7-5-4-6-12(13)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGHBHVVCBCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexene Oxide Aminolysis

A common precursor, 2-aminocyclohexanol, is synthesized via nucleophilic ring-opening of cyclohexene oxide with ammonia or primary amines. For example:

Cyclohexene oxide+NH3H2O, 25°C2-aminocyclohexanol(Yield: 68–72%)[4].\text{Cyclohexene oxide} + \text{NH}3 \xrightarrow{\text{H}2\text{O, 25°C}} \text{2-aminocyclohexanol} \quad (\text{Yield: 68–72\%}).

The stereochemistry (cis/trans) is controlled by reaction temperature and solvent polarity.

Boc Protection of the Amine

The free amine is protected using tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

2-aminocyclohexanol+Boc2ONaHCO3,THFtert-butyl (2-hydroxycyclohexyl)carbamate(Yield: 85%)[6].\text{2-aminocyclohexanol} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{THF}} \text{tert-butyl (2-hydroxycyclohexyl)carbamate} \quad (\text{Yield: 85\%}).

Critical parameters include pH control (8–9) and stoichiometric use of Boc₂O (1.1 equiv).

Chloroacetylation of the Amino Group

Deprotection and Amine Activation

The Boc group is removed using HCl/dioxane (4 M, 0°C), yielding the free amine:

tert-butyl (2-cyclopropylcyclohexyl)carbamateHCl/dioxane2-cyclopropylcyclohexylamine hydrochloride(Yield: 92%)[6].\text{tert-butyl (2-cyclopropylcyclohexyl)carbamate} \xrightarrow{\text{HCl/dioxane}} \text{2-cyclopropylcyclohexylamine hydrochloride} \quad (\text{Yield: 92\%}).

Amide Bond Formation

The amine reacts with chloroacetyl chloride under basic conditions:

2-cyclopropylcyclohexylamine+ClCH2COClEt3N, CH2Cl2[2-(2-chloro-acetylamino)-cyclohexyl]-cyclopropyl-amine(Yield: 78%)[1].\text{2-cyclopropylcyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{[2-(2-chloro-acetylamino)-cyclohexyl]-cyclopropyl-amine} \quad (\text{Yield: 78\%}).

Triethylamine (2.5 equiv) neutralizes HCl, preventing side reactions.

Final Boc Protection and Purification

Carbamate Formation

The secondary amine undergoes Boc protection using tert-butyl chloroformate:

[2-(2-chloro-acetylamino)-cyclohexyl]-cyclopropyl-amine+Boc-ClDMAP, CH2Cl2Target compound(Yield: 65%)[2].\text{[2-(2-chloro-acetylamino)-cyclohexyl]-cyclopropyl-amine} + \text{Boc-Cl} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target compound} \quad (\text{Yield: 65\%}).

4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.

Crystallization and Characterization

The crude product is purified via recrystallization (ethyl acetate/hexane) and characterized by:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.55–1.70 (m, 4H, cyclohexyl), 2.90 (m, 1H, cyclopropyl).

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Method StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, NaHCO₃, THF8595
CyclopropanationZn(CH₂I)₂, Cu(acac)₂, Et₂O6090
ChloroacetylationClCH₂COCl, Et₃N, CH₂Cl₂7897
Final Boc ProtectionBoc-Cl, DMAP, CH₂Cl₂6598

Challenges and Optimization Opportunities

  • Isomer Separation : Cis/trans cyclopropane isomers require chromatographic separation, increasing cost and time. Asymmetric catalysis could improve stereoselectivity.

  • Chloroacetyl Chloride Handling : Moisture-sensitive conditions necessitate anhydrous solvents and inert atmospheres.

  • Scale-Up Limitations : Low yields in cyclopropanation (60%) highlight the need for alternative catalysts (e.g., Rh complexes) .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its role as a potential inhibitor of specific enzymes involved in the blood coagulation cascade, particularly factor Xa. Inhibitors of factor Xa are crucial for developing anticoagulant therapies, especially for treating thromboembolic disorders.

  • Case Study : Research indicates that compounds similar to [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester can effectively inhibit factor Xa activity, leading to decreased thrombin generation and potential therapeutic benefits in managing conditions such as deep vein thrombosis and pulmonary embolism .

Biochemical Research

The compound has been utilized in studies focusing on enzyme inhibition and the modulation of biochemical pathways. Its structural attributes allow it to interact with various biological targets, making it a candidate for further research into enzyme inhibitors.

  • Example : In vitro studies have shown that carbamate derivatives can modulate the activity of serine proteases, which play essential roles in various physiological processes .

Drug Design and Synthesis

The synthesis of this compound serves as a model for developing new therapeutic agents. The methodologies employed in synthesizing this compound can lead to the discovery of novel drugs with improved efficacy and safety profiles.

  • Research Insight : The synthetic pathways explored for this compound often involve strategic modifications to enhance solubility and bioavailability, critical factors in drug design .

Mechanism of Action

The mechanism of action of [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester with analogous compounds in terms of molecular features, applications, and availability.

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications Status
This compound (Target) C₁₈H₂₈ClN₃O₃* ~377.89 Cyclohexyl with chloroacetylamino, cyclopropyl, tert-butyl carbamate Organic synthesis, pharmaceutical intermediates Discontinued
{2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester C₁₆H₂₆ClN₃O₃ ~359.85 Methyl-amino substitution on chloroacetyl group Potential ligand or intermediate in drug discovery Discontinued
2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide C₁₃H₁₆ClN₃O 277.74 Chlorobenzyl and cyclopropyl groups on acetamide backbone Research applications in peptide mimetics Discontinued
1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester C₁₀H₁₅Br₂NO₂ 341.04 Dibromo-vinyl substituent on cyclopropane API intermediate for halogenation reactions Available
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₁H₂₂ClNO₂ 235.75 Cyclopropylmethyl amino group, hydrochloride salt Catalyst in asymmetric synthesis, ligand in metal complexes Available

*Calculated based on structural analysis.

Structural and Functional Analysis

Chloroacetylamino vs. Methyl-Amino Substitution: The target compound’s 2-chloroacetylamino group enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. In contrast, the methyl-amino variant in {2-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester reduces reactivity due to steric hindrance, making it less suitable for reactions requiring high electrophilicity .

Halogenation Patterns :

  • The dibromo-vinyl group in 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester enables participation in Suzuki-Miyaura couplings, a feature absent in the target compound. This makes the dibromo derivative more valuable in synthesizing halogenated APIs .

Carbamate vs. Acetamide Backbone: 2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-acetamide lacks the carbamate ester, simplifying its metabolic stability but limiting its utility in prodrug design compared to the target compound .

Salt Form and Solubility: tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride’s hydrochloride salt improves aqueous solubility, making it preferable for catalytic applications in polar solvents .

Commercial Availability and Research Implications

  • Available Alternatives: MolCore’s 1-(2,2-Dibromo-vinyl)-cyclopropyl-carbamic acid tert-butyl ester and tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride remain accessible, offering specialized reactivity for halogenation and catalysis, respectively .

Biological Activity

[2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, with the CAS number 1353981-99-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₇ClN₂O₃
  • Molecular Weight : 330.85 g/mol
  • InChI Key : XHGHBHVVCBCTJG-UHFFFAOYNA-N

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Studies suggest that it may function as an inhibitor of specific protein kinases, similar to other compounds in its class.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
AntiproliferativeExhibits activity against various human tumor cell lines
Enzyme InhibitionPotential inhibition of protein kinases
Modulation of ReceptorsPossible allosteric modulation of neurotransmitter receptors

Case Studies and Research Findings

  • Antiproliferative Activity
    • A study evaluated the compound's effects on human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the nanomolar range. The results indicated that the compound could inhibit cell growth effectively, suggesting its potential as an anticancer agent.
  • Enzyme Targeting
    • Research into the compound's mechanism revealed that it acts as a selective inhibitor of certain kinases involved in cancer progression. This aligns with findings from other studies on similar carbamate derivatives, which have shown promise in targeting cancer-related pathways.
  • Neuropharmacological Effects
    • Preliminary investigations suggest that this compound may affect neurotransmitter systems, potentially modulating receptors related to anxiety and depression. This indicates a broader therapeutic potential beyond oncology.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [2-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:

Cyclopropane Ring Formation : Use cyclopropanation reagents (e.g., Simmons-Smith) to generate the cyclopropyl-carbamic acid moiety .

Chloroacetylation : React the cyclohexylamine intermediate with chloroacetyl chloride under anhydrous conditions, monitored via TLC or HPLC .

tert-Butyl Protection : Employ Boc (tert-butoxycarbonyl) groups to protect the carbamic acid functionality, using Boc anhydride in a basic environment (e.g., DMAP) .

  • Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetyl groups. Optimize reaction times to minimize side products like β-elimination .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C. Monitor decomposition via LC-MS, focusing on cleavage of the tert-butyl ester or chloroacetyl groups .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. For example, tert-butyl carbamates typically degrade above 150°C .
  • Key Insight : Chloroacetyl groups are prone to hydrolysis under alkaline conditions (>pH 9), necessitating neutral buffers for storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to predict ring-opening reactions under strain or electrophilic attack. Software like Gaussian or ORCA can model transition states .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects from the cyclohexyl group on cyclopropane reactivity. Tools like GROMACS or AMBER are recommended .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with nucleophiles like thiols) .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) for diastereomers of this compound be resolved?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • Use NOESY/ROESY to identify spatial proximity between protons on the cyclohexyl and cyclopropyl groups, resolving axial/equatorial conformations .
  • Employ ¹³C-DEPT or HSQC to assign stereochemistry-dependent carbon environments.
  • X-ray Crystallography : If crystalline derivatives can be obtained, single-crystal diffraction provides unambiguous stereochemical assignments .
  • Case Study : Discrepancies in tert-butyl group splitting in ¹H-NMR may arise from restricted rotation; variable-temperature NMR can confirm this .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of tert-butyl carbamate derivatives?

  • Methodological Answer :

  • Meta-Analysis Framework :
Factor Possible Source of Contradiction Resolution Strategy
Purity Impurities (e.g., residual chloroacetyl chloride) skew bioassaysValidate purity via HPLC (>95%) and elemental analysis .
Solvent Effects DMSO vs. aqueous buffers alter solubility/reactivityStandardize solvent systems across studies.
Assay Conditions Varying pH or temperature in enzymatic assaysReplicate experiments under controlled conditions (e.g., pH 7.4, 37°C) .

Safety and Handling Protocols

Q. What are the recommended engineering controls for handling chloroacetyl-containing intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to prevent inhalation of volatile chloroacetyl chloride .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles. For prolonged exposure, use respirators with OV/AG/P99 cartridges .
  • Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) to deactivate chloroacetyl groups before disposal .

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